Product packaging for 1-Methyl-2-azabicyclo[2.1.1]hexane(Cat. No.:CAS No. 98531-68-1)

1-Methyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B2554107
CAS No.: 98531-68-1
M. Wt: 97.161
InChI Key: MXWAUZMHERJQJE-UHFFFAOYSA-N
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Description

1-Methyl-2-azabicyclo[2.1.1]hexane is a chemical compound (Molecular Formula: C 6 H 11 N, Molecular Weight: 97.16 g/mol) that serves as a valuable building block in organic synthesis and medicinal chemistry research . This bench-stable compound features a strained azabicyclic scaffold that is of significant interest as a bioisostere, particularly for the design of novel Ligand-Directed Degrader (LDD) molecules targeting proteins such as the androgen receptor . The core 2-azabicyclo[2.1.1]hexane structure is a methano-bridged pyrrolidine that displays functional groups in defined spatial orientations, making it a rigid and valuable scaffold for drug discovery and for incorporation into proteins . Its constrained geometry helps in exploring structure-activity relationships and in creating molecules with improved potency and selectivity. Researchers can utilize this versatile amine precursor for further functionalization; for example, related azabicyclo[2.1.1]hexane salts have been shown to undergo ring-opening reactions with various nucleophiles, highlighting their utility as synthetic intermediates . The compound is offered with a purity of ≥97% and is characterized by its CAS Number 98531-68-1 . It is related to the hydrochloride salt form (CAS 637739-97-0) for additional research applications . This product is intended for Research and Further Manufacturing Use Only, strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B2554107 1-Methyl-2-azabicyclo[2.1.1]hexane CAS No. 98531-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-5(3-6)4-7-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAUZMHERJQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98531-68-1
Record name 1-methyl-2-azabicyclo[2.1.1]hexane
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Synthetic Methodologies for the Azabicyclo 2.1.1 Hexane Ring System and Its Methylated Derivatives

Foundational Synthetic Strategies for Bridged Bicyclic Amines

The synthesis of bridged bicyclic amines like 2-azabicyclo[2.1.1]hexane is a key aspect of the "escape from flatland" concept in drug design, which advocates for moving away from planar aromatic structures towards more complex, sp³-rich moieties. nuph.edu.ua These three-dimensional scaffolds can enhance properties such as solubility and metabolic stability while providing precise vector positioning of substituents. thieme-connect.comnuph.edu.ua The construction of these strained ring systems, however, presents considerable synthetic challenges.

The 2-azabicyclo[2.1.1]hexane core possesses significant ring strain (approximately 38 kcal/mol), which is a critical factor influencing its synthesis. acs.org Synthetic designs must effectively manage this strain energy. Key strategies often involve:

Intramolecular Cyclizations: Forming the strained bicyclic system from a more flexible, pre-functionalized linear or monocyclic precursor is a common approach. acs.orgresearchgate.net

Strain-Release Cycloadditions: Utilizing highly strained starting materials, such as bicyclo[1.1.0]butanes (BCBs), which possess even greater strain energy (around 64-68 kcal/mol), can provide a thermodynamic driving force for the formation of the less-strained azabicyclo[2.1.1]hexane product. escholarship.orgacs.org

Photochemical Methods: Leveraging light energy to overcome the activation barrier for forming strained rings via cycloadditions is another foundational principle. thieme-connect.comescholarship.orgacs.org

These principles guide the development of the specific synthetic routes detailed below.

Direct and Cascade Approaches to 2-Azabicyclo[2.1.1]hexane Construction

Direct and cascade reactions provide efficient pathways to the azabicyclo[2.1.1]hexane core, often constructing the bicyclic system in a single key step from carefully chosen precursors.

Photochemistry offers a powerful tool for forging the strained bonds of the azabicyclo[2.1.1]hexane skeleton, a strategy that has been employed since early synthetic efforts. escholarship.org

Intramolecular [2+2] photocycloaddition is a cornerstone method for synthesizing the 2-azabicyclo[2.1.1]hexane system. acs.org This approach typically involves the irradiation of N-allylic dehydroalanine (B155165) derivatives or N-allyl enamides. escholarship.orgnuph.edu.ua The reaction proceeds by forming a diradical intermediate upon photoexcitation, which then cyclizes to create the bicyclic framework. This method has been successfully used to prepare a variety of 1-substituted and 4-substituted 2,4-methanoprolines (a derivative of 2-azabicyclo[2.1.1]hexane). escholarship.orgnuph.edu.uaresearchgate.net An enantioselective variant has also been developed using a dual catalyst system involving a photosensitizer and a chiral Sc(III) complex. acs.org

Table 1: Examples of [2+2] Photocycloaddition Routes

Precursor TypeKey FeaturesOutcome
N-allyl enamidesIntramolecular [2+2] cycloadditionAccess to diverse 1-substituted aza-BCHs escholarship.org
N-allylic dehydroalanine derivativesPhotochemical cyclizationSynthesis of carboxyalkyl-, alkyl-, and fluoro-substituted 2,4-methanoprolines nuph.edu.ua
Azaarene-linked substratesDual catalysis with photosensitizer and chiral Sc(III) complexEnantioselective synthesis of azaarene-functionalized aza-BCHs acs.org

The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for strain-release cycloadditions. chinesechemsoc.org Formal (3+2) cycloadditions between BCBs and imines or enamides have emerged as a versatile and atom-economical route to multisubstituted 2-azabicyclo[2.1.1]hexanes. acs.orgchinesechemsoc.org These reactions are often catalyzed by Lewis acids, such as Ga(OTf)₃, which activate the BCB for reaction with the imine. acs.orgchinesechemsoc.org

Significant progress has been made in developing enantioselective versions of this transformation. Catalytic asymmetric syntheses have been achieved using:

A zinc-catalyzed reaction with a bis(oxazolinylphenyl)amide (BOPA) chiral ligand. thieme-connect.com

A confined imidodiphosphorimidate (IDPi) Brønsted acid organocatalyst. nih.gov

These methods allow for the construction of chiral aza-BCHs with high enantioselectivity from various BCBs and imines. nih.govresearchgate.netthieme-connect.com

Table 2: Cycloaddition Routes Involving Bicyclo[1.1.0]butanes (BCBs)

Reaction TypeCatalyst / ConditionsKey SubstratesOutcome
Formal (3+2) CycloadditionGa(OTf)₃ (Lewis Acid)BCB esters/amides and N-aryl iminesModular synthesis of multisubstituted aza-BCHs acs.orgchinesechemsoc.org
Formal (3+2) CycloadditionLewis AcidBCBs and enamidesEfficient synthesis of 2-amino-bicyclo[2.1.1]hexanes
Enantioselective (3+2) CycloadditionZinc Triflate / Chiral BOPA LigandBCBs with 2-acyl imidazole (B134444) group and alkynyl/aryl iminesChiral aza-BCHs with two quaternary centers researchgate.netthieme-connect.com
Enantioselective (3+2) CycloadditionChiral IDPi Brønsted AcidBCB amides/esters/ketones and N-aryl iminesChiral aza-BCHs with high enantioselectivity (up to 99:1 er) nih.gov

Beyond photochemical cycloadditions, intramolecular cyclizations of functionalized cyclobutane (B1203170) precursors provide another major pathway to the 2-azabicyclo[2.1.1]hexane skeleton. One of the foundational approaches involves the ring closure of a 1-(N-alkylamino)-3-(chloromethyl)cyclobutane. acs.org An extension of this strategy uses an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system, enabling a scalable, non-photochemical synthesis. thieme-connect.comresearchgate.net

Another effective strategy starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgnih.gov The key step in this sequence is a stereoselective electrophilic addition to the double bond of a derived cyclobutene (B1205218) dicarbamate. The resulting intermediate, having substituents in the correct orientation, undergoes ring closure upon treatment with a base like sodium hydride to yield the 2-azabicyclo[2.1.1]hexane structure. acs.orgnih.gov This method is suitable for multigram-scale preparation. acs.org

Intramolecular Cyclization and Ring-Forming Reactions

Amine-Mediated Ring Closures

The formation of the 2-azabicyclo[2.1.1]hexane core through amine-mediated ring closures is a key strategy that leverages an intramolecular nucleophilic attack by a nitrogen atom to construct the bicyclic framework. One effective method involves the imination of 3-(chloromethyl)cyclobutanone followed by a reductive cyclization, which generates the 2-azabicyclo[2.1.1]hexane skeleton. acs.org This approach highlights the use of a bifunctional precursor where the amine, formed in situ, cyclizes onto an electrophilic carbon center.

Another prominent example is the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide. This key step forges the strained [2.1.1]-bicyclic ring system and has been successfully applied in the multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride. thieme-connect.com Additionally, intramolecular SN2 reactions have been utilized where a primary amine displaces a leaving group on the cyclobutane ring to yield the bicyclic product. Reductive amination of a ketone precursor with an amine, followed by intramolecular cyclization, also provides a direct route to the azabicyclic core.

These methods often start from suitably functionalized cyclobutane precursors. For instance, an efficient synthesis begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgnih.gov This starting material is converted into a cyclobutene dicarbamate, which, after stereoselective electrophilic addition to the double bond, undergoes ring closure in the presence of a base like sodium hydride to afford the 2-azabicyclo[2.1.1]hexane system. acs.orgnih.gov

Strategic Rearrangement Pathways to Azabicyclo[2.1.1]hexanes

Molecular rearrangements offer powerful and often elegant pathways to the azabicyclo[2.1.1]hexane framework, typically proceeding from more readily available ring systems. These transformations can create the unique bridged structure through bond reorganization.

One such strategic approach involves the bromine-mediated rearrangement of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. nih.gov Treatment of these precursors with N-bromosuccinimide (NBS) in wet DMSO can lead to rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov The reaction outcome is influenced by substituents on the starting alkene, with certain substitution patterns favoring the rearrangement pathway over the formation of unrearranged bromohydrins. nih.gov

The Hofmann rearrangement, a classic method for converting amides to amines, has also been employed in the synthesis of azabicyclo[2.1.1]hexane derivatives. smolecule.com This reaction proceeds through an isocyanate intermediate, which can be trapped to form the desired bicyclic amine. smolecule.com Similarly, the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, can be adapted for the construction of this ring system.

A summary of common rearrangement strategies is presented below:

Rearrangement TypePrecursorKey IntermediateProduct Type
Bromine-Mediated 2-Azabicyclo[2.2.0]hex-5-eneBromonium ionBromo-hydroxy-2-azabicyclo[2.1.1]hexane
Hofmann Bicyclic amideIsocyanate2-Azabicyclo[2.1.1]hexane
Wolff α-diazoketone on a bicyclo[2.2.1]heptane skeletonKeteneBicyclo[2.1.1]hexane-2-carboxylic acid
Pinacol Vicinal diol on a bicyclo[2.2.1]heptane skeletonCarbocation1-Substituted-bicyclo[2.1.1]hexan-2-one
Ring Enlargement from Azabicyclo[1.1.0]butane Precursors

The strain inherent in azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for ring enlargement reactions to access the azabicyclo[2.1.1]hexane system. These reactions leverage the release of ring strain to drive the formation of the more stable bicyclic product.

One of the first examples involved the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate or dimethyl dicyanomaleate. uzh.chamanote.comuzh.chdntb.gov.uaresearchgate.net These reactions result in a formal cycloaddition across the central C-N bond of the ABB, yielding 1-azabicyclo[2.1.1]hexane derivatives. uzh.chresearchgate.net The mechanism is proposed to be a stepwise process proceeding through a stable zwitterionic intermediate. uzh.chresearchgate.net

More recently, photochemical methods have been developed. A general synthesis of 1-azabicyclo[2.1.1]hexanes involves a formal cycloaddition of ABBs with styrenes under photochemical conditions. nih.govbris.ac.uk To facilitate the challenging single-electron reduction of the ABB, a polar-radical-polar relay strategy is employed. nih.gov This involves an initial acid-mediated ring-opening of the ABB to form a bromoazetidine, which then undergoes debromination to generate a radical that initiates the cycloaddition. nih.gov This photochemical approach has expanded the scope and utility of ABBs in constructing the 1-azabicyclo[2.1.1]hexane core. nih.govbris.ac.uk Strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered aryls can also proceed through a complex azabicyclo[2.1.1]hexane intermediate. d-nb.info

Asymmetric Synthesis for Enantiomerically Enriched Azabicyclo[2.1.1]hexanes

The demand for enantiomerically pure compounds in drug discovery has driven the development of asymmetric methods to synthesize chiral azabicyclo[2.1.1]hexanes.

Organocatalytic Enantioselective Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azabicyclo[2.1.1]hexanes. A notable approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid as the catalyst. acs.orgthieme-connect.comnih.govresearchgate.net This catalyst facilitates the formal [3+2] cycloaddition reaction of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines under mild conditions. acs.orgnih.gov The reaction generates chiral azabicyclo[2.1.1]hexanes with high levels of enantioselectivity, achieving enantiomeric ratios (er) up to 99:1. acs.orgthieme-connect.com This method is effective for a range of BCBs that feature ester, ketone, and amide functionalities, demonstrating its modularity. acs.orgnih.govresearchgate.net Experimental studies suggest that this organocatalytic transformation proceeds via a stepwise mechanism. acs.orgnih.gov

The table below summarizes the key aspects of the IDPi-catalyzed enantioselective synthesis:

CatalystReactantsKey FeaturesEnantioselectivity (er)
Imidodiphosphorimidate (IDPi) Brønsted acidBicyclo[1.1.0]butanes (BCBs) and N-aryl iminesMild conditions, modularity for BCB functional groups (ester, ketone, amide)Up to 99:1 acs.orgthieme-connect.com
Metal-Catalyzed Asymmetric Transformations

In addition to organocatalysis, metal-catalyzed reactions provide efficient pathways to enantioenriched azabicyclo[2.1.1]hexanes. Lewis acid catalysis, in particular, has been successfully applied to asymmetric [3+2] cycloaddition reactions.

One prominent example is a zinc-catalyzed enantioselective formal [3+2] cycloaddition of bicyclobutanes with imines. thieme-connect.comresearchgate.netchemrxiv.orgcolab.ws This reaction employs a chiral bis(oxazolinylphenyl)amide (BOPA) as the ligand for the zinc catalyst. The use of a 2-acyl imidazole moiety on the bicyclobutane substrate was found to be crucial for high reactivity and enantioselectivity, as it provides an additional coordination site for the Lewis acid catalyst. thieme-connect.com This system effectively catalyzes the reaction between various BCBs and alkynyl- or aryl-substituted imines, producing α-chiral amine fragments and two quaternary carbon centers with high yields and enantiomeric ratios up to 96.5:3.5. researchgate.netresearchgate.net The mechanism is believed to be a concerted nucleophilic ring-opening of the BCB by the imine, forming a zwitterionic enolate that cyclizes to give the final product. thieme-connect.com

Copper-based catalytic systems have also been explored. The combination of Cu(OTf)₂ with indane-derived bisoxazoline (Box) ligands has been successfully used in enantioselective [3+2] cycloadditions of BCBs with electron-deficient alkenes to synthesize all-carbon bicyclo[2.1.1]hexanes, a strategy that holds promise for adaptation to aza-BCH synthesis. chinesechemsoc.org

Metal CatalystChiral LigandReactantsKey FeaturesEnantioselectivity (er)
Zinc Bis(oxazolinylphenyl)amide (BOPA)Bicyclobutanes and iminesRequires 2-acyl imidazole directing group on BCBUp to 96.5:3.5 researchgate.netresearchgate.net
Copper(II) triflate Bisoxazoline (Box)Bicyclobutanes and alkenesApplied to all-carbon analoguesNot specified for aza-BCH

Scalable and Multigram Synthesis Development

The transition from laboratory-scale synthesis to multigram or industrial-scale production presents significant challenges, particularly for complex, strained molecules like 2-azabicyclo[2.1.1]hexane. Developing robust and scalable routes is crucial for the practical application of these building blocks in pharmaceutical development.

Significant progress has been made in developing scalable, non-photochemical routes. One reported preparation of 2-azabicyclo[2.1.1]hexane hydrochloride was successfully executed on a multigram scale, delivering a total of 195 grams of the target compound. thieme-connect.com This synthesis relies on an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring, avoiding the common pitfalls of photochemical methods. thieme-connect.com

Another study focused on an optimized, kilogram-scale approach to 4-substituted 2,4-methanoproline derivatives (a class of azabicyclo[2.1.1]hexanes). nuph.edu.uanuph.edu.uaresearchgate.net Through careful selection of starting materials and optimization of the isolation procedures, a key bicyclic building block was prepared on a 0.7 kg scale in a single run, with a 32% yield over four steps. nuph.edu.ua This work demonstrates the feasibility of producing these complex scaffolds in substantial quantities, enabling their use in extensive medicinal chemistry programs. nuph.edu.uanuph.edu.ua

Challenges in scalability often arise with photochemical reactions, which are frequently used to construct the cyclobutane core of the bicyclic system. Issues such as inadequate mixing, poor heat transfer, and the accumulation of impurities can lead to significant decreases in yield as the reaction scale increases. smolecule.com For instance, yield deterioration of up to 35% has been observed when scaling up photochemical cycloadditions from a 1 mmol to a 10 mol scale. smolecule.com Advances in continuous-flow photochemistry are helping to mitigate these issues by providing better control over reaction parameters, potentially reducing reaction times from hours to minutes.

ScaleCompoundSynthetic StrategyKey Advantages
195 grams 2-Azabicyclo[2.1.1]hexane hydrochlorideIntramolecular displacement (non-photochemical)Avoids photochemical scale-up issues thieme-connect.com
0.7 kg N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acidMulti-step synthesis with optimized isolationHigh-volume production of a key intermediate nuph.edu.ua

Functionalization Strategies for Substituted Azabicyclo[2.1.1]hexane Analogues

The functionalization of the 2-azabicyclo[2.1.1]hexane core is crucial for exploring its potential in various applications, particularly in drug discovery. nih.gov Strategies have been developed to introduce a diverse array of substituents at different positions of the bicyclic system.

Site-Selective Derivatization at Bridgehead and Peripheral Positions

Site-selective functionalization allows for the precise modification of the azabicyclo[2.1.1]hexane scaffold.

Bridgehead Positions:

The bridgehead carbons (C1 and C4) of the 2-azabicyclo[2.1.1]hexane system can be functionalized through various methods. Iridium-catalyzed borylation has been shown to be highly selective for the bridgehead tertiary C-H bonds, affording the corresponding boronic esters. escholarship.org This method is compatible with a broad range of functional groups and allows for the late-stage modification of complex molecules. escholarship.org

Another approach involves a "scaffold hop" strategy where multifunctionalized azabicyclo[2.1.1]hexane frameworks, prepared via photochemical [2+2] cycloadditions, are converted to bridge-functionalized bicyclo[1.1.1]pentanes through a nitrogen-deleting skeletal edit. escholarship.orgescholarship.org This modular sequence provides access to various privileged bridged bicycles. escholarship.org

The introduction of electrophilic substituents at the C1 bridgehead of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane has also been described, leading to precursors of conformationally constrained β-amino acids. researchgate.net

Peripheral Positions:

The peripheral positions (C3, C5, and C6) of the 2-azabicyclo[2.1.1]hexane ring can also be selectively derivatized. For instance, nucleophilic displacement of 5(6)-anti-bromo substituents has been successfully employed to introduce a variety of functional groups. choudharylab.com These reactions have produced 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes containing bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo substituents. nih.govchoudharylab.com

The stereochemistry of these substitutions is often influenced by the reaction conditions and the nature of the substituents. For example, additions of nucleophiles to 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane and the corresponding debrominated ketone have been used to introduce 5(6)-syn-alkyl and aryl groups, as well as 5(6)-anti-alkyl and acyl substituents. cdnsciencepub.comresearchgate.net

PositionFunctionalization MethodIntroduced SubstituentsReference
Bridgehead (C1/C4)Iridium-catalyzed borylationBoronic esters escholarship.org
Bridgehead (C1/C4)Skeletal editing from aza-BCHVarious functional groups on BCP core escholarship.orgescholarship.org
Bridgehead (C1)Electrophilic substitutionCarboxyl, amide researchgate.net
Peripheral (C5/C6)Nucleophilic displacement of bromo groupBromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, iodo nih.govchoudharylab.com
Peripheral (C5/C6)Nucleophilic addition to ketoneAlkyl, aryl, acyl cdnsciencepub.comresearchgate.net

Introduction of Heteroatom and Carbon-Based Substituents

A variety of heteroatom and carbon-based substituents can be introduced onto the 2-azabicyclo[2.1.1]hexane scaffold.

Heteroatom Substituents:

Heteroatoms such as halogens, oxygen, nitrogen, and sulfur can be incorporated at the C5 and C6 positions. nih.gov Rearrangement routes have been used to introduce syn- or anti-halogen and hydroxyl groups. nih.gov Nucleophilic ring closure of cyclobutanes can install a syn-SePh group, while thermal 2+2 cycloaddition can lead to difluoride substitution. nih.gov

The Curtius rearrangement of 5-syn- and 5-anti-carboxylic acids provides a stereospecific route to the corresponding amines. choudharylab.com Furthermore, radical decarboxylative substitutions of the carboxylic acids or their Barton esters can be used to introduce other heteroatoms. nih.gov Nucleophilic displacements of 5(6)-anti-bromo substituents are also a valuable method for introducing a range of heteroatoms. choudharylab.com

MethodPosition(s)Introduced Heteroatom(s)Reference
RearrangementC5/C6Halogen, Hydroxyl nih.gov
Nucleophilic Ring ClosureC5SePh nih.gov
Thermal [2+2] CycloadditionC5/C6Fluorine nih.gov
Curtius RearrangementC5Amine choudharylab.com
Radical Decarboxylative SubstitutionC5Various heteroatoms nih.gov
Nucleophilic DisplacementC5/C6Bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, iodo choudharylab.com

Carbon-Based Substituents:

The introduction of carbon-based substituents, such as alkyl, aryl, and acyl groups, has also been extensively studied. cdnsciencepub.com Syntheses that result in a 5(6)-syn orientation of these groups are more common. cdnsciencepub.com Skeletal rearrangements can introduce a 6-syn-methyl group, while ring closure followed by manipulation can lead to 5-syn-CH2OH and 6-syn-CH2NH2 substituents. cdnsciencepub.com

Photochemical cycloaddition routes have been employed to introduce gem-dimethyl groups at C5 and C6, as well as other carbon-based functionalities. cdnsciencepub.com Radical arylation of a 5-syn-carboxylic acid has been used to synthesize a mixture of 6-syn- and 6-anti-phenyl derivatives. cdnsciencepub.com Additionally, additions of organolithium and organomagnesium reagents to a ketone precursor provide access to 5(6)-syn-alkyl and aryl tertiary alcohols. cdnsciencepub.com

MethodPosition(s)Introduced Carbon-Based Group(s)Reference
Skeletal RearrangementC6Methyl cdnsciencepub.com
Ring Closure & ManipulationC5, C6CH2OH, CH2NH2 cdnsciencepub.com
Photochemical CycloadditionC5, C6gem-Dimethyl, Acetyl cdnsciencepub.com
Radical ArylationC6Phenyl cdnsciencepub.com
Organometallic Addition to KetoneC5/C6Alkyl, Aryl cdnsciencepub.com

Reactivity Profiles and Transformational Chemistry of the Azabicyclo 2.1.1 Hexane Core

Strain-Release Reactions and Ring-Opening Pathways

The strained nature of the 2-azabicyclo[2.1.1]hexane skeleton makes it susceptible to reactions that relieve this strain, often through ring-opening mechanisms. These transformations are influenced by the nature of the attacking species, be it a nucleophile or an electrophile.

Nucleophilic and Electrophilic Ring-Opening Reactions

Nucleophilic displacements on the 2-azabicyclo[2.1.1]hexane core, particularly at the 5- and 6-positions, have been investigated. For instance, the displacement of anti-bromo substituents is achievable with various nucleophiles, including those containing oxygen, nitrogen, sulfur, and halogen atoms. nih.govchoudharylab.com These reactions are sensitive to the solvent and the choice of metal salt, with DMSO and cesium salts often providing better yields and faster reaction rates. nih.govchoudharylab.com Notably, the presence of an amine nitrogen is crucial for these displacements. nih.govchoudharylab.com

An interesting ring-opening pathway occurs under certain conditions. For example, treatment of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane with silver fluoride (B91410) (AgF) in dimethylformamide (DMF) leads to an oxidative rearrangement, yielding a pyrrole (B145914) aldehyde. choudharylab.com This highlights how the interplay of reagents and reaction conditions can divert the reaction from a simple substitution to a more complex ring-opening cascade.

Electrophilic additions to precursors like 2-azabicyclo[2.2.0]hex-5-enes can lead to the formation of the 2-azabicyclo[2.1.1]hexane skeleton through rearrangement. lookchem.com The outcome of these reactions is highly dependent on the electrophile and the solvent. For instance, bromination in polar aprotic solvents like nitromethane (B149229) favors the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane product due to the participation of the neighboring nitrogen atom. lookchem.comresearchgate.net In contrast, electrophiles like iodonium (B1229267) and phenylselenonium ions tend to give unrearranged 1,2-addition products regardless of the solvent. researchgate.netresearchgate.net

Epoxide ring-opening also serves as a strategy for functionalization. 5,6-exo-Epoxides can be opened with reagents like Br₂/Ph₃P to give unrearranged products. evitachem.com However, the substitution pattern on the bicyclic core can dramatically alter the outcome, with some substrates exclusively yielding rearranged products. evitachem.com

Skeletal Editing and Chemical Space Navigation

The concept of skeletal editing, which involves the precise modification of a molecule's core structure, has been powerfully applied to the 2-azabicyclo[2.1.1]hexane system. This allows for "scaffold hopping" between different bicyclic systems, providing rapid access to diverse chemical space. escholarship.orgnih.govacs.orgchemrxiv.org

Nitrogen-Deletion Strategies for Bicyclo[1.1.1]pentane Generation

A significant transformation of the 2-azabicyclo[2.1.1]hexane core is its conversion to the highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) framework through nitrogen deletion. escholarship.orgnih.govacs.orgnih.gov This "scaffold hop" is a powerful strategy for exploring sp³-rich chemical space and accessing BCPs with substitution patterns that are otherwise difficult to obtain. nih.govresearchgate.net

The process typically involves a deamination step, which can be achieved using various reagents. One approach involves the formation of a sulfamoyl azide (B81097) followed by treatment with a strong base like lithium tert-butoxide. escholarship.orgresearchgate.net Another effective method utilizes O-diphenylphosphinylhydroxylamine for the N-atom deletion, which has been shown to be efficient, scalable, and tolerant of a wide range of functional groups. acs.org This latter method is particularly valuable for the late-stage skeletal editing of complex molecules, including peptides and natural products. acs.org

These nitrogen-deletion strategies often start with the synthesis of multifunctionalized aza-BCH frameworks, for example, through photochemical [2+2] cycloadditions, which are then subjected to the deamination conditions to yield bridge-functionalized BCPs. nih.govacs.orgchemrxiv.orgvapourtec.com This modular sequence provides access to a variety of privileged bicyclic scaffolds. nih.govacs.orgchemrxiv.orgvapourtec.com Despite the high ring strain of the BCP product, these methods can be highly efficient, with some protocols achieving yields of up to 99%. acs.org

The table below summarizes selected examples of nitrogen-deletion reactions to form BCPs.

Starting Aza-BCHReagents and ConditionsBCP ProductYield (%)Reference
1,5-disubstituted 2-azabicyclo[2.1.1]hexaneN-pivaloyloxy-N-alkoxyamide1,2-substituted bicyclo[1.1.1]pentane- acs.org
Multisubstituted 2-azabicyclo[2.1.1]hexanesO-diphenylphosphinylhydroxylamineMultisubstituted BCPsup to 99 acs.org
aza-BCH 11. Sulfuryl azide transfer reagent 5, 2. LiOt-Bu, 120 °CBCP 225 escholarship.org
aza-BCH 3dDPPH, methanol (B129727)BCP 3e94 (NMR) acs.org
N-PMP-aza-BCH 3c1. Deprotection, 2. N-deletionBCP 3e81 (decagram scale) acs.org

Strategic Interconversions within Bridged Bicyclic Systems

The 2-azabicyclo[2.1.1]hexane core can be strategically interconverted to other bridged bicyclic systems, expanding its utility in synthetic chemistry. researchgate.net A notable example is the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by Lewis acids like Sc(OTf)₃, to produce 2-azabicyclo[2.1.1]hexanes. rsc.org This reaction represents a two-atom insertion into the bicyclo[1.1.0]butane scaffold. acs.org

Furthermore, the reverse transformation, the conversion of aza-BCHs to BCPs, can be viewed as a skeletal editing process that navigates between these two important classes of bridged bicyclic systems. escholarship.orgacs.org This interconversion allows for the exploration of adjacent chemical space without the need for de novo synthesis. escholarship.org The ability to switch between these scaffolds through single-atom skeletal editing provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. nih.govacs.org

Reaction Stereochemistry and Regioselectivity

The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core exerts significant control over the stereochemistry and regioselectivity of its reactions.

Stereocontrol in Addition and Substitution Reactions

Nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane framework often proceed with retention of stereochemistry. nih.govchoudharylab.com For instance, the displacement of 5-anti-bromo substituents yields products where the incoming nucleophile occupies the same 5-anti position. choudharylab.com This stereochemical outcome is a key feature of the reactivity of this bicyclic system.

Carbonyl addition reactions to ketones derived from the 2-azabicyclo[2.1.1]hexane skeleton also exhibit high stereoselectivity. Additions of organolithium and organomagnesium reagents to a 6-bromo-5-ketone derivative occur selectively from the face syn to the nitrogen-containing bridge. cdnsciencepub.com This facial selectivity allows for the controlled installation of substituents at the 5- and 6-positions. cdnsciencepub.com

Electrophilic additions to unsaturated precursors also demonstrate stereocontrol. The addition of phenylselenyl bromide to a cyclobutene (B1205218) dicarbamate precursor proceeds via a trans-diaxial addition, leading to a stereodefined intermediate that can be cyclized to the 2-azabicyclo[2.1.1]hexane core. researchgate.netevitachem.com

The table below provides examples of stereocontrolled reactions on the 2-azabicyclo[2.1.1]hexane core and its precursors.

Reaction TypeSubstrateReagentProduct StereochemistryReference
Nucleophilic SubstitutionN-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneVarious nucleophilesRetention of stereochemistry choudharylab.com
Carbonyl Addition6-bromo-5-oxo-2-azabicyclo[2.1.1]hexaneOrganolithium/Organomagnesium reagentsAttack from the syn face to the nitrogen bridge cdnsciencepub.com
Electrophilic AdditionCyclobutene dicarbamatePhenylselenyl bromidetrans-diaxial addition researchgate.netevitachem.com
Hydrogenationexo-alkylidinesCatalytic hydrogenationAttack from the syn face to the nitrogen bridge cdnsciencepub.com

Influence of Neighboring Group Participation on Reaction Outcomes

Neighboring group participation plays a crucial role in directing the stereochemical and regiochemical outcomes of reactions involving the 2-azabicyclo[2.1.1]hexane core. The nitrogen atom of the bridge and strategically placed functional groups can act as internal nucleophiles, influencing the formation of intermediates and transition states.

For instance, in the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles, the participation of the nitrogen atom is controlled by the solvent and the electrophile. nih.gov With bromonium ions, nitrogen participation is favored in polar aprotic solvents like nitromethane, leading to a rearranged 2-azabicyclo[2.1.1]hexane skeleton. nih.gov Specifically, the reaction of alkene 5b with bromine in nitromethane yields exclusively the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane 6b . nih.gov Similarly, using N-bromosuccinimide (NBS) in acetic acid results in an 8:1 mixture favoring the rearranged 5-bromo-6-acetate 6f . nih.gov This rearrangement is a key strategy for the synthesis of functionalized 2-azabicyclo[2.1.1]hexanes. nih.gov

Conversely, when the reaction is carried out with pyridinium (B92312) bromide perbromide in dichloromethane, only the unrearranged 5,6-dibromide 7 is formed, indicating a lack of significant nitrogen participation under these conditions. nih.gov Furthermore, electrophiles like iodonium and phenylselenonium ions react with the alkene to give only the unrearranged 1,2-addition products, irrespective of the solvent used. nih.gov

The nature of substituents on the bicyclic core can also dictate the extent of neighboring group participation. In the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives, a 3-nosyloxymethyl group on the 2-azabicyclo[2.2.0]hex-5-ene precursor is utilized to suppress unwanted oxygen neighboring group participation during electrophilic addition-rearrangement reactions. nih.gov This allows for the stereocontrolled synthesis of the desired functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane. nih.gov

In some cases, the amide oxygen can also participate as a neighboring group. For example, the conversion of methyl 2-acetyl-5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylate to the corresponding alkyl fluoride proceeds with retention of stereochemistry, which is attributed to neighboring group participation from the amide oxygen. rsc.org

Temperature-Dependent Regiochemical Diversity

The regiochemical outcome of certain reactions involving the 2-azabicyclo[2.1.1]hexane core can be highly dependent on the reaction temperature. This is particularly evident in the lithiation-electrophilic substitution reactions of N-Boc-2-azabicyclo[2.1.1]hexane. nih.gov

At 0 °C, the reaction of N-Boc-2-azabicyclo[2.1.1]hexane (4 ) with sec-butyllithium/TMEDA leads to the formation of the C(1) bridgehead α-lithio anion. nih.gov Quenching this anion with electrophiles such as carbon dioxide, methyl chloroformate, or DMF exclusively provides the corresponding bridgehead substituted products: acid 8a (N-Boc-2,4-methanoproline), ester 8b , or aldehyde 8c . nih.gov

However, when the same reaction is conducted at a lower temperature of -78 °C, a mixture of regioisomeric methylene (B1212753) and bridgehead anions is generated. nih.gov Subsequent quenching with the same electrophiles results in a mixture of regioisomeric products. For example, a mixture of methylene and bridgehead acids (6a /8a ), esters (6b /8b ), or aldehydes (6c /8c ) is obtained. nih.gov This temperature-dependent shift in regioselectivity allows for access to different substitution patterns on the 2-azabicyclo[2.1.1]hexane scaffold, including the previously unknown 3,5-methanoproline as its N-Boc methyl ester 6b . nih.gov

Temperature-Dependent Lithiation of N-Boc-2-azabicyclo[2.1.1]hexane
Temperature (°C)Major Product(s)Minor Product(s)Reference
0C(1) Bridgehead SubstitutedNone nih.gov
-78C(1) Bridgehead SubstitutedMethylene Substituted nih.gov

Oxidation and Reduction Pathways of Azabicyclo[2.1.1]hexane Derivatives

The 2-azabicyclo[2.1.1]hexane core can undergo various oxidation and reduction reactions, providing pathways to a diverse range of functionalized derivatives.

For instance, the oxidation of a primary alcohol group on the bicyclic framework can be achieved under specific conditions. The oxidation of the alcohol function in a hydroxy derivative of 2-azabicyclo[2.1.1]hexane using Jones conditions, followed by hydrogenolysis, leads to the corresponding carboxylic derivative. nih.gov Another method involves the oxidation of a 4-hydroxymethyl group in an N-Boc protected 2-azabicyclo[2.1.1]hexane derivative using a RuCl₃/NaIO₄ mixture to yield the corresponding carboxylic acid. nuph.edu.ua

Reduction of functional groups on the azabicyclo[2.1.1]hexane skeleton is also a valuable transformation. The reduction of a cyano group to the corresponding aminomethyl group can be accomplished using lithium aluminum hydride. researchgate.net Catalytic hydrogenolysis over palladium on carbon (Pd/C) has been used for the reduction of an azide group to an amine. nuph.edu.ua However, in some cases, this method can lead to complex mixtures of unidentified compounds. The use of saturated ammonia (B1221849) in methanol as a solvent can suppress undesired reactivity and lead to the desired aminomethyl derivative in high yield. nuph.edu.ua

The reductive removal of a phenylselenyl group from the 2-azabicyclo[2.1.1]hexane ring system, followed by deprotection, provides a route to amino derivatives functionalized on the carbon ring. nih.gov

Oxidation and Reduction Reactions of Azabicyclo[2.1.1]hexane Derivatives
Reaction TypeStarting Material Functional GroupReagentsProduct Functional GroupReference
OxidationPrimary AlcoholJones ReagentCarboxylic Acid nih.gov
Oxidation4-HydroxymethylRuCl₃/NaIO₄Carboxylic Acid nuph.edu.ua
ReductionCyanoLithium Aluminum HydrideAminomethyl researchgate.net
ReductionAzidePd/C, H₂, Saturated Ammonia in MethanolAmine nuph.edu.ua
Reductive RemovalPhenylselenylNot specified- nih.gov

Intrinsic Structural Rigidity and Conformational Constraints of the Bicyclo[2.1.1]hexane System

The bicyclo[2.1.1]hexane framework, the carbon-based parent of the azabicyclo[2.1.1]hexane system, is characterized by significant angular strain due to its compact geometry. This inherent strain results in a highly rigid structure with well-defined conformational constraints. nih.govrsc.org The fusion of two five-membered rings creates a "puckered" conformation that is largely fixed, unlike the more flexible cyclopentane (B165970) ring which can readily interconvert between half-chair and envelope conformations. nih.gov

This structural rigidity is a key feature of the 2-azabicyclo[2.1.1]hexane system, which essentially acts as a mimic of a pyrrolidine (B122466) ring locked into a single conformation. cdnsciencepub.com In proline, an amino acid with a five-membered pyrrolidine ring, the ring can adopt various puckered forms. raineslab.com The 2-azabicyclo[2.1.1]hexane scaffold, however, forces the pyrrolidine ring into a specific pucker due to the 2,4-methylene bridge. cdnsciencepub.com This conformational restriction is crucial in medicinal chemistry for improving the affinity, selectivity, and metabolic stability of drug molecules by presenting defined exit vectors for substituents. nih.govresearchgate.net The introduction of a methyl group at the 1-position, as in 1-methyl-2-azabicyclo[2.1.1]hexane, further influences the local steric environment without fundamentally altering the intrinsic rigidity of the bicyclic core.

Advanced Spectroscopic Methodologies for Stereochemical Elucidation

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the function of molecules like this compound. Advanced spectroscopic techniques are indispensable for this purpose.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute and relative configuration of crystalline compounds. This technique provides a detailed three-dimensional map of electron density, from which the precise positions of atoms in the crystal lattice can be determined. For various derivatives of azabicyclo[2.1.1]hexane, X-ray crystallography has been instrumental in verifying their structures and stereochemistry. researchgate.netepa.gov

For instance, the structures of several 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives have been confirmed by X-ray crystallography. epa.gov In a study of a constrained proline analogue, the relative configuration at a hydroxyl-bearing carbon in a 2-azabicyclo[2.1.1]hexane derivative was unambiguously determined by X-ray diffraction analysis. raineslab.com Similarly, the structure of a 4-phenyl-1-azabicyclo[2.2.1]hexane derivative, a related bicyclic system, was established through X-ray crystallography, confirming the cis-configuration of substituents. uzh.ch The data obtained from these analyses, such as bond lengths and angles, are crucial for validating computational models and understanding the impact of substituents on the bicyclic framework.

Table 1: Crystallographic Data for Selected Azabicyclo[2.1.1]hexane Derivatives

CompoundCrystal SystemSpace GroupKey Structural Feature ConfirmedReference
1-Aryl-2-azabicyclo[2.1.1]hexane derivativeNot specifiedNot specifiedVerification of the bicyclic ring structure epa.gov
1-Pyridyl-2-azabicyclo[2.1.1]hexane derivativeNot specifiedNot specifiedVerification of the bicyclic ring structure epa.gov
Ac-methano-hyp-OMeNot specifiedNot specifiedRelative configuration at Cγ1 raineslab.com
cis-11 (a 4-phenyl-1-azabicyclo[2.2.1]hexane)Not specifiedNot specifiedcis-configuration of substituents uzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For azabicyclo[2.1.1]hexane systems, both ¹H and ¹³C NMR are used extensively. researchgate.net The rigid nature of the bicyclic system often leads to well-resolved and characteristic NMR spectra.

Key NMR parameters used for stereochemical assignments include:

Chemical Shifts: The position of a signal in the NMR spectrum is sensitive to the electronic environment of the nucleus.

Coupling Constants (J-values): The splitting of NMR signals due to interactions with neighboring nuclei provides information about dihedral angles and connectivity. For example, the absence of coupling between certain protons can indicate a specific stereochemical relationship, such as a syn orientation in the bicyclic system. nih.gov A characteristic W-plan coupling between bridgehead protons is often observed in 2-azabicyclo[2.1.1]hexanes. acs.org

Nuclear Overhauser Effect (NOE): This technique measures the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an excellent tool for determining spatial proximity and, consequently, relative stereochemistry. acs.org For instance, NOE interactions have been used to confirm the syn relationship of substituents in the azabicyclo[2.1.1]hexane ring system. cdnsciencepub.com

In studies of proline analogues, ¹³C NMR spectroscopy has been employed to measure the trans/cis ratios of amide bonds. raineslab.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), have also been crucial in confirming conformations, for example, by establishing the trans conformation of a peptide bond in a TRH analogue containing a 2,4-methanoproline residue. researchgate.net

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides valuable insights into the structure, stability, and electronic properties of molecules, complementing experimental data.

Quantum Chemical Calculations (e.g., DFT) for Electronic and Steric Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. DFT calculations are used to determine a wide range of properties, including optimized geometries, reaction energies, and electronic and steric properties. acs.orgnih.gov

For azabicyclo[2.1.1]hexane systems, DFT studies have been employed to:

Rationalize the reactivity and stereochemical outcomes of reactions. acs.org

Investigate the strain energy and electronic properties of the bicyclic scaffold.

Simulate transition states to predict regioselectivity in chemical reactions.

Understand the influence of substituents on the conformational preferences and electronic properties of the ring system.

For example, DFT calculations have been used to study the reaction of bicyclo[1.1.0]butanes with imines to form azabicyclo[2.1.1]hexanes, providing insights into the reaction mechanism. acs.org Furthermore, computational studies have explored the potential of 2,5-disubstituted bicyclo[2.1.1]hexanes as rigid mimics of 1,3-disubstituted cyclopentanes, a common motif in drug molecules. nih.gov

Conformational Analysis and Stereochemical Characterization of Azabicyclo 2.1.1 Hexanes

Analysis of Bond Angles, Dihedral Angles, and Interatomic Distances in Strained Rings

The 2-azabicyclo[2.1.1]hexane framework is a highly strained bicyclic system, a structural feature that profoundly influences its chemical and physical properties. This inherent strain arises from the fusion of a five-membered pyrrolidine (B122466) ring with a cyclobutane (B1203170) ring, resulting in significant deviations from ideal bond angles and lengths. The analysis of these geometric parameters through methods like X-ray crystallography and computational modeling provides critical insights into the molecule's conformation and stability.

The bicyclic structure constrains the pyrrolidine ring into a fixed pucker. Specifically, the 2-azabicyclo[2.1.1]hexane system acts as a constrained analog of proline, where the methylene (B1212753) bridge locks the ring conformation. raineslab.comcdnsciencepub.com This rigidity is a key feature, making these compounds valuable tools in medicinal chemistry and peptide design for enforcing specific secondary structures. nih.gov

Detailed structural information, including precise bond lengths and angles, has been determined for various derivatives. For instance, the crystal structure for N-(methoxycarbonyl)-3-methyl-2-azabicyclo[2.1.1]hexane dibromide has been fully characterized, providing a wealth of data on its geometry. lookchem.com

Research into substituted 2-azabicyclo[2.1.1]hexanes, particularly those mimicking proline derivatives like fluoroproline (Flp) and hydroxyproline (B1673980) (Hyp), has yielded specific data on their molecular geometry. Density functional theory (DFT) calculations and X-ray diffraction analyses have been employed to determine key structural parameters. raineslab.com

In a study comparing constrained proline analogues, the bond angle parameter (θ) for the favored trans distal conformations of 5-fluoro- and 5-hydroxy-N-acetylmethanoproline methyl esters was calculated. choudharylab.com For the syn (gauche) fluoride (B91410) conformer, known as ex-MetFlp, the θ angle was found to be 97.2°, while the anti (anti) fluoride conformer, en-MetFlp, exhibited a similar angle of 96.4°. choudharylab.com The interatomic distance between the fluorine atom and the ester carbonyl carbon was also noted to differ, being 322 pm for the syn conformer. choudharylab.com An X-ray structure of a related compound revealed a Cγ-exo pucker with a C-C-C bond angle of 83.6(2)°. raineslab.com

These findings highlight how substituents and their stereochemistry can induce subtle but significant changes in the geometry of the strained bicyclic system.

Interactive Data Tables

Table 1: Selected Bond Angle and Interatomic Distance Data for Substituted 2-Azabicyclo[2.1.1]hexanes choudharylab.com

Compound/ConformerParameterValueMethod
ex-MetFlp (syn F)Bond Angle (θ)97.2°Calculation
en-MetFlp (anti F)Bond Angle (θ)96.4°Calculation
ex-MetFlp (syn F)Interatomic Distance (F to C=O)322 pmCalculation

Table 2: Dihedral Angles for Proline and Constrained Analogues raineslab.com

CompoundDihedral Angle (φ)Dihedral Angle (ψ)Method
Xaa-Pro--DFT Calculation
Xaa-Flp--DFT Calculation
Xaa-flp--DFT Calculation
Xaa-Hyp--X-ray Diffraction
Xaa-methano-hyp--X-ray Diffraction

Academic Research Applications and Future Directions of Azabicyclo 2.1.1 Hexane Chemistry

Strategic Application as Bioisosteres and Scaffolds in Molecular Design

The unique structural and electronic properties of the 2-azabicyclo[2.1.1]hexane core make it a valuable tool for medicinal chemists. Its rigid bicyclic system introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich character by replacing flat aromatic rings can significantly improve properties such as solubility and metabolic stability.

Bioisosteric Replacement of Planar Aromatic and Flexible Aliphatic Moieties

A primary application of the 2-azabicyclo[2.1.1]hexane scaffold is as a bioisostere for planar aromatic rings and flexible aliphatic groups like pyrrolidine (B122466). nih.govescholarship.org Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacokinetic profile.

The replacement of a flat phenyl ring with a three-dimensional aza-BCH scaffold can lead to several advantages. nih.gov The increased sp³ character often results in improved aqueous solubility and metabolic stability, two critical parameters for drug candidates. escholarship.orgnih.gov For instance, studies have shown that replacing a pyrrolidine unit, present in numerous FDA-approved drugs, with an aza-BCH can enhance metabolic stability, increase water solubility, and reduce lipophilicity. nih.gov This "escape from flatland" concept is a guiding principle in modern medicinal chemistry, aiming to move away from the predominantly planar structures of many existing drugs. nih.gov

A notable example is the optimization of LRRK2 kinase inhibitors for Parkinson's disease, where the substitution of a pyrrolidine with a 2-azabicyclo[2.1.1]hexane system led to consistent improvements in both intrinsic clearance and solubility. nih.govresearchgate.net This highlights the practical utility of this scaffold in addressing key drug development challenges. The aza-BCH and its carbocyclic counterpart, bicyclo[1.1.1]pentane (BCP), are considered attractive sp³-rich cores for replacing phenyl or pyrrolidine motifs in drug candidates. escholarship.org

Original MoietyBioisosteric ReplacementKey Advantages
Phenyl Ring2-Azabicyclo[2.1.1]hexaneImproved solubility, metabolic stability, and three-dimensionality
Pyrrolidine2-Azabicyclo[2.1.1]hexaneEnhanced metabolic stability, increased water solubility, reduced lipophilicity

Contribution to Molecular Three-Dimensionality and Chemical Space Exploration

The rigid, non-planar geometry of the 2-azabicyclo[2.1.1]hexane scaffold introduces significant three-dimensionality into a molecule. nih.govacs.org This is a crucial aspect of modern drug design, as molecules with greater three-dimensional character are more likely to exhibit higher selectivity and potency due to more specific interactions with the complex, three-dimensional binding sites of biological targets. escholarship.org

The exploration of novel chemical space is another key benefit. The synthesis of multisubstituted 2-azabicyclo[2.1.1]hexane analogs expands the range of available molecular shapes and substituent vectors, providing chemists with new tools to fine-tune the properties of drug candidates. acs.org The defined spatial arrangement of substituents on the aza-BCH core allows for precise control over the molecule's interaction with its target. nuph.edu.ua This is in stark contrast to flexible aliphatic chains, where the conformational freedom can lead to a loss of binding entropy.

Furthermore, skeletal editing strategies that allow for the conversion of aza-BCHs into other valuable scaffolds, such as bicyclo[1.1.1]pentanes (BCPs), further expand the accessible chemical space. acs.org This "scaffold hopping" enables a more efficient exploration of structure-activity relationships by allowing for subtle but significant changes to the molecular core. escholarship.orgacs.org

Utility as Constrained Building Blocks in Complex Molecule Synthesis

The conformational rigidity of the 2-azabicyclo[2.1.1]hexane framework makes it an excellent building block for the synthesis of complex molecules where precise control over stereochemistry and conformation is required.

Design of Conformationally Restricted Peptidomimetics and Amino Acid Analogues

The 2-azabicyclo[2.1.1]hexane scaffold has been successfully employed as a constrained analog of proline, a unique proteinogenic amino acid with a cyclic side chain. nih.govraineslab.com Proline's structure plays a critical role in determining the secondary structure of proteins. By incorporating the even more rigid aza-BCH core, chemists can create peptidomimetics with highly defined conformations.

Specifically, 2-azabicyclo[2.1.1]hexane can be considered a proline analog where the five-membered pyrrolidine ring is locked into a specific pucker. raineslab.com This has implications for controlling the trans/cis ratio of the prolyl peptide bond, a key determinant of peptide and protein conformation. nih.gov The synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a constrained amino acid analog, has been a significant area of research. nuph.edu.uauni-regensburg.de These constrained amino acids can be incorporated into peptides to study structure-activity relationships, enhance metabolic stability, and improve oral bioavailability.

Proline AnalogKey FeatureApplication
2-Azabicyclo[2.1.1]hexane-1-carboxylic acidConformationally locked proline mimicPeptidomimetics with defined secondary structures
Substituted 2-azabicyclo[2.1.1]hexanesControl over peptide bond conformationProbing protein structure and function

Development of Novel Linker Moieties in Conjugate Systems

The defined geometry of the aza-BCH linker ensures a precise spatial separation and orientation of the connected fragments. This is particularly important in applications like antibody-drug conjugates (ADCs) and other targeted therapies where the distance and relative orientation between the targeting and effector domains are critical for activity. The use of a methylene (B1212753) "spacer" attached to the 1-position of the 2-azabicyclo[2.1.1]hexane ring system has been explored to construct novel derivatives with a wider range of functional groups. nih.gov

Applications in Ligand-Directed Degrader (LDD) Synthesis

Ligand-directed degraders (LDDs), including proteolysis-targeting chimeras (PROTACs), are a revolutionary therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The linker's length, rigidity, and chemical composition are critical for the formation of a productive ternary complex between the target protein, the LDD, and the E3 ligase, which ultimately leads to the target's degradation. The 2-azabicyclo[2.1.1]hexane scaffold is emerging as a valuable building block for the synthesis of linkers in LDDs. Its rigid, three-dimensional structure can help to pre-organize the two ligands in a favorable orientation for ternary complex formation, potentially leading to more potent and selective degraders. Recent studies have highlighted its role in the synthesis of degraders targeting the androgen receptor, a key protein in prostate cancer.

Principles of Structure-Activity Relationship (SAR) Studies in Azabicyclo[2.1.1]hexane Derivatives

The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core makes it a valuable scaffold in medicinal chemistry, often used as a constrained proline analog. nih.govrsc.org Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to this core influence its biological activity. These studies systematically alter the substitution pattern on the bicyclic ring to probe interactions with biological targets and optimize properties like binding affinity and selectivity.

Impact of Substitution Patterns on Molecular Recognition and Binding Properties

The substitution pattern on the 2-azabicyclo[2.1.1]hexane ring system profoundly affects its interaction with biological targets. The defined exit vectors of the scaffold mean that the position and nature of substituents are critical for molecular recognition.

Research has shown that modifications at various positions on the ring system can lead to potent and selective ligands for receptors like the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov For instance, the introduction of functional groups at the C1-position, such as in 1-methyl-2-azabicyclo[2.1.1]hexane and its derivatives, is a key strategy for developing novel ligands. nih.gov Successful nucleophilic substitution at a methylene group attached to the bridgehead C1-position allows for the construction of derivatives with a wide range of functional groups, including those that can act as bioisosteres for known pharmacophores. nih.gov This approach has been used to create analogues of epibatidine (B1211577), where heterocyclic substituents are attached to the 1-position. nih.govresearchgate.net

Substituents at other positions also play a significant role. Nucleophilic displacement reactions at the 5- and 6-positions have been achieved, producing a variety of difunctionalized derivatives. nih.gov The rate and success of these displacements are influenced by the existing substituents; for example, the presence of electron-withdrawing groups in the 6-anti-position can slow down bromide displacement at the 5-anti-position. researchgate.netresearchgate.net This interplay between substituents highlights the intricate electronic effects within the strained bicyclic system.

In the context of dipeptidyl peptidase IV (DPP-4) inhibitors, novel derivatives of the 2-azabicyclo[2.2.1]heptane scaffold (a related bicyclic system) incorporating 1,2,4-oxadiazole (B8745197) substituents have shown high potency. mdpi.com The stereochemical arrangement and the nature of the substituents are critical, with one compound demonstrating an IC50 value of 4.3 nM for DPP-4 and high selectivity over related proteases like DPP-8 and DPP-9. mdpi.com This underscores the importance of precise substituent placement for achieving both high affinity and selectivity.

Table 1: Examples of 2-Azabicyclo[2.1.1]hexane Derivatives and Their Synthetic Utility

Compound/Derivative Position of Substitution Application/Finding Reference
1-Substituted 2-azabicyclo[2.1.1]hexane C1 Development of potential nicotinic acetylcholine receptor ligands. nih.gov nih.gov
5-anti-Bromo-2-azabicyclo[2.1.1]hexanes C5 Substrates for nucleophilic displacement to create difunctionalized derivatives. nih.gov nih.gov
2,4-Methanoproline Derivatives C1 Precursors for epibatidine analogues and other homologated compounds. nih.gov nih.gov

Conformational Effects of Azabicyclo[2.1.1]hexane Insertion in Peptides and Proteins

The 2-azabicyclo[2.1.1]hexane scaffold serves as a conformationally restricted proline analog. nih.govuni-regensburg.de Its incorporation into peptides has significant consequences for the local and global conformation of the polypeptide chain. Proline itself is unique among proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle φ and influences the cis/trans isomerization of the preceding peptide bond. raineslab.com

The 2-azabicyclo[2.1.1]hexane system, often referred to as 2,4-methanoproline, further rigidifies this structure. nuph.edu.ua By bridging the C4 and C2 atoms of a pyrrolidine ring, it locks the ring into a specific pucker. nih.govraineslab.com This is significant because the pucker of the proline ring is known to be influenced by substituents at the C4 position, which in turn affects the trans/cis ratio of the prolyl peptide bond. nih.gov By constraining the ring pucker, the 2-azabicyclo[2.1.1]hexane core allows for the dissection of electronic (inductive) effects from conformational effects. raineslab.com Studies have shown that these constrained analogues can stabilize the trans-amide bond configuration, a feature of potential use in the design of peptide-based drugs. nuph.edu.ua This conformational rigidity can enhance binding to target receptors, improve metabolic stability by preventing enzymatic degradation, and increase bioavailability. uni-regensburg.de

The insertion of these unnatural amino acids is a powerful tool in creating peptidomimetics with improved pharmacological profiles. rsc.orguni-regensburg.de For example, the stability of collagen, which is rich in proline and hydroxyproline (B1673980), is sensitive to the ring pucker and electronic properties of these residues. nih.gov The use of 2-azabicyclo[2.1.1]hexane analogues of proline provides a way to enforce a specific conformation, offering insights into the structural requirements for collagen stability. nih.govraineslab.com

Emerging Methodologies and Interdisciplinary Research Frontiers

The synthesis and application of 2-azabicyclo[2.1.1]hexane derivatives are continually evolving, driven by advancements in synthetic chemistry, experimental techniques, and computational modeling. These frontiers are expanding the accessible chemical space and enabling the design of more complex and functionally optimized molecules.

Advancements in Catalytic Synthesis and Reaction Discovery

Traditional syntheses of the 2-azabicyclo[2.1.1]hexane core often rely on multi-step intramolecular cyclizations or photochemical methods. researchgate.netacs.orgrsc.org However, recent research has focused on developing more efficient and modular catalytic approaches.

A significant advancement is the Lewis acid-catalyzed formal (3+2) cycloaddition between bicyclobutanes and imines, which constructs the 2-azabicyclo[2.1.1]hexane skeleton in a single step. researchgate.net This method is highly modular, allowing for the synthesis of a variety of functionalized systems essential for SAR exploration. researchgate.net Further refinement has led to catalyst-controlled chemodivergent synthesis, where different catalysts selectively produce different structural scaffolds from the same starting materials. For example, using bicyclo[1.1.0]butane amides and azadienes, Cu(I) catalysis promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while Au(I) catalysis uniquely facilitates an addition–elimination pathway to give cyclobutenes. nih.gov

Other innovative strategies include:

Photoredox Catalysis: A formal cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions has been developed to synthesize 1-azabicyclo[2.1.1]hexanes, a related isomer. nih.gov

Skeletal Editing: A novel strategy transforms pre-formed multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs) through an N-atom deletion process, efficiently converting one valuable scaffold into another. acs.org This highlights a shift from de novo synthesis to late-stage diversification.

These catalytic methods offer improved efficiency, broader substrate scope, and greater control over stereochemistry, accelerating the discovery of new derivatives. acs.orgnih.gov

Integration of High-Throughput Experimentation in Synthetic Route Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid discovery and optimization of synthetic reactions for azabicyclo[2.1.1]hexanes. The development of the Lewis acid-catalyzed (3+2) cycloaddition was significantly accelerated by the use of microscale HTE. researchgate.net This technique allows for the parallel screening of numerous catalysts, solvents, and reaction conditions in small volumes, dramatically reducing the time and resources required for optimization.

For example, a microscale HTE screen of various Lewis acids for the reaction of an N-phenyl imine with a bicyclobutane quickly identified Ga(OTf)₃ as an effective catalyst for producing the desired 2-azabicyclo[2.1.1]hexane product. researchgate.net The same HTE approach revealed that for N-alkyl imines, the reaction pathway diverged to produce cyclobutenyl methanamines, a discovery that would have been more arduous using traditional one-at-a-time experimentation. researchgate.net The integration of HTE not only speeds up the optimization of known reactions but also facilitates the discovery of entirely new reaction pathways and divergent reactivity based on subtle changes in substrates or catalysts. researchgate.netresearchgate.net

Table 2: High-Throughput Screening Results for Lewis Acid Catalyzed Synthesis

Catalyst (5 mol%) Solvent Temperature (°C) Yield of 2-Azabicyclo[2.1.1]hexane (%)
Sc(OTf)₃ d₆-benzene 23 66
Yb(OTf)₃ d₆-benzene 23 55
Ga(OTf)₃ d₆-benzene 23 78
In(OTf)₃ d₆-benzene 23 48
Bi(OTf)₃ d₆-benzene 23 70

(Data adapted from microscale high-throughput screening results for the reaction of N-phenyl imine 1a with bicyclobutane 2a. Yields determined by ¹H NMR spectroscopy.) researchgate.net

Theoretical and Computational Predictions for Novel Azabicyclo[2.1.1]hexane Architectures

Theoretical and computational chemistry are playing an increasingly vital role in understanding the reactivity of strained systems like azabicyclo[2.1.1]hexane and in predicting the properties of novel architectures. Computational studies provide insights into reaction mechanisms that are difficult to probe experimentally.

For instance, non-adiabatic molecular dynamics (NAMD) simulations combined with multireference quantum mechanical calculations have been used to study the photochemical denitrogenation of related diazabicyclo[2.2.1]heptenes. researchgate.net These simulations revealed that the reaction proceeds through a dynamically concerted but asynchronous mechanism, clarifying a long-disputed mechanistic question. researchgate.net Such computational approaches can be applied to predict the outcomes of photochemical routes to azabicyclo[2.1.1]hexanes.

Furthermore, computational modeling is used to:

Predict Reaction Pathways: As seen in the Lewis acid-catalyzed synthesis, computational analysis helped attribute the divergent reactivity of N-aryl versus N-alkyl imines to differences in the basicity and nucleophilicity of the nitrogen atom in a common carbocation intermediate. researchgate.net

Design Novel Scaffolds: Computational tools are used to design new molecular architectures with desired three-dimensional geometries. The concept of "escape from flatland" in medicinal chemistry relies on creating more C(sp³)-rich, three-dimensional molecules, and computational predictions can guide the synthesis of novel bicyclic and tricyclic systems based on the azabicyclo[2.1.1]hexane core. acs.org

Understand Stability and Conformation: Energy minimization calculations are used to predict the most stable conformations of substituted azabicyclo[2.1.1]hexanes and their ions, providing a rationale for observed reactivity and stereoselectivity. nih.gov

The synergy between advanced synthesis, high-throughput screening, and computational prediction is paving the way for the programmed design and synthesis of novel azabicyclo[2.1.1]hexane architectures with tailored properties for various applications in science.

Q & A

Q. What steps ensure reproducibility in bromohydrin synthesis from 2-azabicyclo[2.2.0]hexenes?

  • Answer :
  • Reagent stoichiometry : Use N-bromosuccinimide (NBS) in wet DMSO at 0°C to minimize side reactions .
  • Epoxide ring-opening : Bromine/triphenylphosphine mixtures yield stereoselective bromohydrins (e.g., 11a,b ) .

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